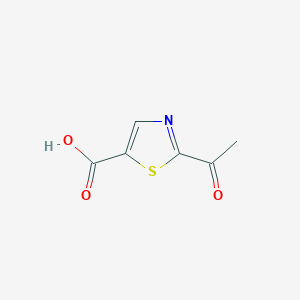

2-Acetylthiazole-5-carboxylic acid

Beschreibung

Significance of Thiazole (B1198619) Scaffolds in Bioactive Compounds

The thiazole moiety is a key constituent in numerous compounds that exhibit a broad spectrum of pharmacological activities. nih.govnih.govgoogle.com Its derivatives have been a focal point for researchers due to their demonstrated efficacy as antimicrobial, anti-inflammatory, anticancer, antioxidant, and antiviral agents. google.comglpbio.com The structural versatility of the thiazole ring allows for modifications at various positions, enabling the synthesis of diverse chemical libraries for screening against different therapeutic targets. achemblock.com This adaptability has led to the incorporation of the thiazole scaffold in over 18 FDA-approved drugs, highlighting its clinical importance. nih.govnih.gov

The biological activity of thiazole-containing compounds is attributed to the unique properties of the thiazole ring. Its aromatic nature and the presence of heteroatoms facilitate various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions are crucial for the modulation of their biological function.

Historical Context of Thiazole-Based Drug Discovery

The journey of thiazole in medicinal chemistry is rich and extensive. The thiazole ring is found in essential natural products, including vitamin B1 (thiamine) and penicillins, which underscores its fundamental role in biological processes. nih.gov Early synthetic thiazole-containing drugs, such as the antimicrobial agent sulfathiazole, paved the way for the development of a multitude of synthetic derivatives with improved therapeutic profiles. glpbio.com

In recent years, the field has witnessed the approval of innovative thiazole-based drugs. For instance, Cefiderocol, a siderophore cephalosporin (B10832234) antibiotic containing a thiazole ring, was approved by the FDA in 2019 for treating complex urinary tract infections. nih.gov In the same year, Alpelisib, a thiazole derivative, received approval for the treatment of certain types of breast cancer. nih.gov The anticancer drug Dasatinib (B193332) also features a thiazole core and is used in the treatment of specific types of leukemia. achemblock.comresearchgate.net

Current Research Landscape of 2-Acetylthiazole-5-carboxylic Acid and its Analogues

In the contemporary research arena, this compound has been identified as a heterocyclic side chain with significant potential medicinal value. google.com While extensive research on this specific compound is still emerging, the interest in its and its analogues' therapeutic applications is growing. A recently published patent outlines a novel synthesis method for 2-acetyl-5-thiazole carboxylic acid, indicating its importance for industrial-scale production and subsequent application in the pharmaceutical field. google.com

Research into closely related analogues is providing valuable insights into the potential of this chemical family. For instance, derivatives of 2-amino-thiazole-5-carboxylic acid have been synthesized and evaluated for their anti-tumor properties. nih.gov One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated potent antiproliferative activity against human leukemia cells. researchgate.net

Furthermore, studies on other thiazole-5-carboxylic acid derivatives have revealed their potential as antimicrobial and anti-inflammatory agents. The investigation into these analogues helps to build a comprehensive understanding of the structure-activity relationships (SAR) within this class of compounds, which is crucial for the rational design of new and more effective drug candidates based on the this compound scaffold.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-3(8)5-7-2-4(11-5)6(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFGFPYQXSGAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678762 | |

| Record name | 2-Acetyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095824-76-2 | |

| Record name | 2-Acetyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095824-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Acetylthiazole 5 Carboxylic Acid and Its Derivatives

Established Synthetic Routes for Thiazole (B1198619) Carboxylic Acids

The formation of the thiazole core and the incorporation of a carboxylic acid group are fundamental steps in the synthesis of the target molecule. Established methods often involve classical condensation reactions and subsequent functional group manipulations.

Hantzsch Condensation Approaches

The Hantzsch thiazole synthesis is a well-established method for constructing the thiazole ring. wikipedia.orgyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgyoutube.com The versatility of this method allows for the synthesis of a variety of substituted thiazoles. nih.gov For instance, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com While a cornerstone in thiazole synthesis, the regioselectivity of the Hantzsch reaction can be influenced by reaction conditions, such as the use of acidic media, which may lead to the formation of isomeric products. rsc.org

Cyclization and Condensation Reactions

Beyond the Hantzsch synthesis, other cyclization and condensation reactions are employed to create the thiazole nucleus. One such approach involves the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides to regioselectively produce disubstituted thiazoles. nih.gov Another method starts from L-cysteine hydrochloride and formaldehyde, which undergo condensation and esterification to form a thiazolidine (B150603) intermediate. This intermediate is then oxidized to the corresponding thiazole ester. google.com Additionally, the reaction of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiourea (B124793) or other thioamides can yield thiazole derivatives through cyclocondensation. nih.gov These diverse cyclization strategies offer various entry points to the thiazole core, depending on the availability of starting materials and the desired substitution pattern.

Novel Synthetic Strategies and Optimizations

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of thiazole derivatives. A novel synthesis of 2-acetyl-5-thiazole formic acid has been reported that is described as simple to operate, producing less waste, and resulting in high yield and product quality, making it suitable for industrial production. google.com This method involves the reaction of thiourea and n-propanal with sulfonyl chloride, followed by a series of steps culminating in the oxidation of an intermediate to the final carboxylic acid. google.com Another innovative approach utilizes a Minisci-type acetylation to introduce the acetyl group onto a pre-existing thiazole-5-carboxylate ester. chemicalbook.com This radical-based method offers a direct way to functionalize the C2-position of the thiazole ring. Furthermore, improvements in the acetylation of 2-bromothiazole (B21250) have been achieved by optimizing the reaction conditions with butyllithium (B86547) and ethyl acetate, leading to higher yields. google.com

Derivatization Reactions of the 2-Acetylthiazole-5-carboxylic Acid Core

The functional groups of this compound provide opportunities for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Modifications at the Acetyl Group

The acetyl group at the C2 position of the thiazole ring is a key site for derivatization. While specific examples for the direct modification of the acetyl group on this compound are not extensively detailed in the provided context, general reactions of acetyl groups on thiazole rings can be inferred. For instance, the acetyl group can potentially undergo condensation reactions. It's also noted that thiazoles can be converted to the corresponding aldehyde (a formyl group) through a series of reactions including N-methylation, reduction, and hydrolysis. wikipedia.org This suggests that the acetyl group could potentially be a precursor to other functionalities.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound and its analogs is a key functional handle for the synthesis of various derivatives, primarily through esterification and amide bond formation.

One common transformation is the conversion of the carboxylic acid to its corresponding esters. For instance, 2-amino-4-methylthiazole-5-carboxylic acid can be converted into its esters (Table 1). researchgate.net This process typically involves reacting the acid with an alcohol in the presence of an acid catalyst. Similarly, the ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid serves as a starting material for further derivatization. researchgate.net

Another significant reaction is the formation of acid hydrazides. Esters of thiazole-5-carboxylic acids can be treated with hydrazine (B178648) hydrate (B1144303), often in refluxing propan-2-ol, to yield the corresponding acid hydrazides. nih.gov These hydrazides are versatile intermediates themselves, capable of undergoing further reactions, such as condensation with aldehydes or diones to form more complex heterocyclic systems. nih.govajgreenchem.com For example, pyrazinoic acid hydrazides have been synthesized from the corresponding esters by treatment with hydrazine hydrate as part of studies on anti-tubercular agents. ajgreenchem.com

The carboxylic acid moiety can also be converted to an anilide, as seen in the case of the anilide of 2-amino-4-methylthiazole-5-carboxylic acid, which is used as a precursor for further synthetic modifications. researchgate.net

Table 1: Examples of Reactions at the Carboxylic Acid Moiety

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4-methylthiazole-5-carboxylic acid | Alcohol, Acid Catalyst | Ester | researchgate.net |

| Thiazole-5-carboxylate esters | Hydrazine hydrate | Acid Hydrazide | nih.gov |

| 5-Methylpyrazinoate | Hydrazine hydrate | 5-Methylpyrazinoic acid hydrazide | ajgreenchem.com |

| 2-Amino-4-methylthiazole-5-carboxylic acid | Aniline (conceptual) | Anilide | researchgate.net |

Substitutions on the Thiazole Ring

Modifications to the thiazole ring of this compound and its derivatives can be achieved through various substitution reactions. A notable method for introducing a carboxylic acid group at the 5-position involves a halogen-metal exchange. researchgate.net Specifically, 5-bromothiazole (B1268178) can be converted to the corresponding 5-thiazolyllithium compound, which is then carboxylated to yield thiazole-5-carboxylic acid. researchgate.net This represents a convenient synthesis for an acid that was previously difficult to access. researchgate.net

While direct electrophilic substitution on the this compound ring is not extensively detailed, studies on related thiazoles provide insight into the ring's reactivity. For example, 2-amino-4-methylthiazole-5-carboxylic acid derivatives undergo regioselective acylation and arylsulfonylation at the 2-amino group to produce acetylamino and arylsulfonylamino derivatives, respectively. researchgate.net These reactions occur exclusively at the exocyclic amino group rather than on the ring itself. researchgate.net

Furthermore, the reactivity of the thiazole ring can be influenced by the substituents present. Polyhalogenated thiazoles, such as 2,4-dibromothiazole, can be deprotonated at the 5-position using a strong base like lithium diisopropylamide (LDA), and the resulting lithium intermediate can be quenched with various reagents to install a substituent at C5. researchgate.net In the case of 2,5-dibromo-4-chlorothiazole, reaction with n-butyllithium selectively occurs at the 5-position, allowing for the introduction of a substituent at that site. researchgate.net

Mechanistic Studies of 2-Acetylthiazole (B1664039) Formation Pathways in Complex Systems

2-Acetylthiazole is a significant aroma compound with nutty and popcorn-like notes, often formed during the thermal processing of food through the Maillard reaction. researchgate.netnih.gov Although the complete formation pathway of this compound is not fully elucidated, studies on the formation of 2-acetylthiazole provide critical mechanistic insights.

A key pathway involves the reaction of dicarbonyl compounds with sources of sulfur and nitrogen. researchgate.netnih.gov In a model system studying the reaction between D-glucose and L-cysteine, it was demonstrated that 2-acetylthiazole is formed from intermediates generated from these precursors. researchgate.netnih.gov L-cysteine serves as the source of hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃), while D-glucose degrades to form dicarbonyl intermediates like glyoxal (B1671930) and methylglyoxal (B44143). researchgate.netnih.gov

Using carbon module labeling techniques, it was confirmed that the C-4 and C-5 atoms of the resulting 2-acetylthiazole originate from the carbon backbone of glucose. researchgate.netnih.gov A novel formation route was proposed where glyoxal and methylglyoxal react with the H₂S and NH₃ derived from cysteine to form the 2-acetylthiazole structure. researchgate.netnih.gov This work highlighted for the first time the potential of glyoxal, a degradation product of glucose, to participate in the formation of 2-acetylthiazole. researchgate.netnih.gov

These findings are crucial for understanding how the characteristic flavors of many processed foods, such as roasted meat and coffee, develop. researchgate.net The precursors for these reactions are generated during processes like the ripening of coffee cherries, indicating that the final flavor profile is dependent on the metabolic modulation of these precursors in the raw food material. researchgate.net

Table 2: Key Components in the Maillard Reaction Pathway for 2-Acetylthiazole Formation

| Precursor | Role/Intermediate(s) | Source | Reference |

|---|---|---|---|

| L-Cysteine | Source of Hydrogen Sulfide (H₂S) and Ammonia (NH₃) | Amino Acid | researchgate.netnih.gov |

| D-Glucose | Degrades to form dicarbonyls (Glyoxal, Methylglyoxal) | Sugar | researchgate.netnih.gov |

| Glyoxal | Dicarbonyl intermediate | Glucose degradation | researchgate.netnih.gov |

| Methylglyoxal | Dicarbonyl intermediate | Glucose degradation | researchgate.netnih.gov |

Pharmacological and Biological Research on 2 Acetylthiazole 5 Carboxylic Acid and Its Analogues

Anti-Cancer Activities and Mechanisms of Action

Thiazole (B1198619) derivatives have demonstrated significant potential as anti-cancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. nih.govnih.gov Research has shown that these compounds can induce apoptosis, disturb tubulin assembly, and modulate critical signaling pathways involved in cancer development. nih.gov

In Vitro Cytotoxicity Studies on Cancer Cell Lines

A number of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized and evaluated for their cytotoxic effects on various human tumor cell lines. nih.govmdpi.com One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated significant antiproliferative activity against human K563 leukemia cells, with an IC50 value comparable to the established drug dasatinib (B193332). nih.gov However, its activity was less pronounced against breast (MCF-7) and colon (HT-29) cancer cell lines. nih.gov

Other studies have explored the cytotoxicity of various thiazole derivatives against a panel of approximately 66 human tumor cell lines, representing nine different types of neoplastic diseases. tandfonline.com While specific data for 2-acetylthiazole-5-carboxylic acid is limited in these broad screenings, the results for analogous compounds underscore the potential of the thiazole scaffold. For instance, certain 2-substituted 4-[3/4-(4-arylthiazole-2-yl)aminophenyl]thiazole derivatives and 2-[4-[2-substituted 4-methylthiazole-5-yl]thiazole-2-yl]amino-5-arylidenethiazoline-4-one derivatives have been identified as active anti-cancer agents. tandfonline.com

A study on 1,3-thiazole incorporated phthalimide (B116566) derivatives revealed that several compounds exhibited potent cytotoxic activity against MDA-MB-468, PC-12, and MCF-7 cancer cell lines. nih.gov Specifically, one derivative showed an IC50 value of 0.2±0.01 µM against MCF-7 cells, while others were highly active against MDA-MB-468 and PC-12 cells. nih.gov Similarly, newly synthesized thiazole derivatives have been shown to possess moderate to high cytotoxic activity against MCF-7 and HepG2 cancer cell lines. mdpi.com

The table below summarizes the in vitro cytotoxicity of selected thiazole analogues against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 | 2.57 ± 0.16 | mdpi.com |

| Compound 4b | MCF-7 | 31.5 ± 1.91 | mdpi.com |

| Compound 4b | HepG2 | 51.7 ± 3.13 | mdpi.com |

| Compound 5 | MCF-7 | 28.0 ± 1.69 | mdpi.com |

| Compound 5 | HepG2 | 26.8 ± 1.62 | mdpi.com |

| Compound 2f | MCF-7 | 7.7 | tandfonline.com |

| Compound 2i | MCF-7 | 8.0 | tandfonline.com |

| Compound 2a | HT-29 | 22-27 | tandfonline.com |

| Compound 2b | HT-29 | 22-27 | tandfonline.com |

| Compound 2f | HT-29 | 22-27 | tandfonline.com |

| Compound 2i | HT-29 | 22-27 | tandfonline.com |

| Compound 3d | HT-29 | 22-27 | tandfonline.com |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 | comparable to dasatinib | nih.gov |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | MCF-7 | 20.2 | nih.gov |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | HT-29 | 21.6 | nih.gov |

Molecular Targets and Pathway Modulation in Oncology

The anti-cancer effects of thiazole derivatives are attributed to their ability to interact with various molecular targets and modulate key signaling pathways within cancer cells.

Several thiazole-containing compounds have been developed as inhibitors of critical enzymes involved in cancer progression. nih.gov For instance, a newly synthesized thiazole derivative, compound 4c, demonstrated inhibitory activity against VEGFR-2, a key kinase involved in angiogenesis, with an IC50 value of 0.15 µM. mdpi.com This inhibition of VEGFR-2 contributes to the compound's ability to arrest cancer cell growth. mdpi.com

Thiazole derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. One study found that a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives induced cell cycle arrest at the G0/G1 interphase in a broad range of tumor cell lines. nih.gov Another thiazole derivative, compound 4c, was found to cause cell cycle arrest at the pre-G1 phase in MCF-7 cancer cells, indicating its potential to trigger cell death. mdpi.com

A significant mechanism by which thiazole derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. mdpi.comresearchgate.net For example, certain 5-ene-2-arylaminothiazol-4(5H)-ones were found to induce apoptosis in MCF-7 breast cancer cells by reducing the mitochondrial membrane potential and activating caspases 7, 8, 9, and 10. mdpi.comresearchgate.net Furthermore, some thiazole derivatives have been observed to increase the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.netnih.gov The cytotoxic activity of some thiazole derivatives towards MCF-7 cells has been linked to their ability to induce apoptosis. mdpi.com

Anti-Microbial and Anti-Fungal Investigations

The thiazole nucleus is a fundamental component of many compounds exhibiting anti-microbial and anti-fungal properties. biointerfaceresearch.comnih.govjchemrev.com The unique structural features of thiazole derivatives allow them to serve as effective agents against a variety of pathogenic bacteria and fungi. biointerfaceresearch.com

Numerous studies have reported the synthesis of novel thiazole derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain chalcone-based thiazole derivatives have shown potent activity against S. typhimurium, E. coli, M. flavus, and B. cereus. biointerfaceresearch.com Similarly, some newly synthesized heteroaryl(aryl) thiazole derivatives have demonstrated moderate to good antibacterial activity, with some compounds showing higher potential than the reference drug ampicillin (B1664943) against resistant strains like methicillin-resistant Staphylococcus aureus, P. aeruginosa, and E. coli. nih.gov

In the realm of anti-fungal research, thiazole derivatives have also shown promise. For example, N-(benzo[d]thiazol-2-yl)acetamide and its derivatives have exhibited moderate to good inhibitory activity against common fungal strains such as P. notatum, C. albicans, A. niger, and A. flavus. umpr.ac.id One thiazole derivative, compound 17a, showed high potential in inhibiting the growth of various microorganisms, including C. albicans. tandfonline.com

The table below highlights the anti-microbial and anti-fungal activity of selected thiazole analogues.

| Compound ID | Microorganism | Activity | Reference |

| Compound 3 | Methicillin-resistant S. aureus, P. aeruginosa, E. coli | Higher potential than ampicillin | nih.gov |

| Chalcone-based thiazole derivatives (46-50) | S. typhimurium, E. coli, M. flavus, B. cereus | Potent activity | biointerfaceresearch.com |

| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | P. notatum, C. albicans, A. niger, A. flavus | Moderate to good inhibitory activity | umpr.ac.id |

| Thiazole derivative 17a | S. aureus | MIC value 160 µg/ml | tandfonline.com |

| Thiazole derivative 17a | B. subtilis, S. aureus, E. coli, P. aeruginosa, C. albicans | High growth inhibition | tandfonline.com |

Antibacterial Efficacy Against Pathogenic Strains

Analogues of this compound have demonstrated notable activity against a variety of pathogenic bacteria. Research has shown that the thiazole nucleus is a key pharmacophore for antibacterial action. mdpi.com For instance, certain thiazole-based Schiff base compounds have shown favorable activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. jchemrev.com Studies on thiazole-quinolinium derivatives revealed potent bactericidal activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.org

The substitution pattern on the thiazole ring plays a critical role in determining the breadth and potency of antibacterial action. For example, the introduction of specific substituents can enhance activity against uropathogens and other bacteria like Enterobacter aerogenes and Klebsiella pneumoniae, in some cases exceeding the efficacy of standard antibiotics like chloramphenicol. jchemrev.com Similarly, other research has highlighted that derivatives with electron-withdrawing groups, such as a nitro group, exhibit potent antibacterial activity. biointerfaceresearch.com

| Derivative Type | Pathogenic Strain(s) | Observed Activity | Citation(s) |

| Thiazole-based Schiff bases | S. aureus, E. coli | Favorable activity compared to amoxicillin. | jchemrev.com |

| Thiazole-quinolinium derivatives | MRSA, VRE, NDM-1 E. coli | Potent bactericidal activity. | rsc.org |

| Dispiro-pyrrolothiazole hybrids | Uropathogens | Proficient action against common uropathogens. | jchemrev.com |

| Thiazolin-4-one derivatives | Gram-positive bacteria | Efficient activity reported. | jchemrev.com |

| Heteroaryl thiazole derivatives | E. coli, B. cereus, S. Typhimurium | Good antimicrobial activity observed. | jchemrev.com |

Antifungal Spectrum of Activity

The antifungal properties of thiazole derivatives are also well-documented, with activity observed against several clinically significant fungal species. jchemrev.com The thiazole nucleus is considered essential for this action. nih.gov

Studies have shown that certain thiazole derivatives exhibit an antifungal spectrum comparable to established drugs like ketoconazole (B1673606) and fluconazole (B54011) against various Candida species. jchemrev.com One study on a series of thiazole derivatives with a hydrazone group found them to be active against Candida albicans, C. krusei, C. parapsilosis, C. tropicalis, and Cryptococcus neoformans. The presence of a hydrophobic aliphatic chain and a chlorine atom on an associated benzene (B151609) ring was found to enhance this antifungal activity. nih.gov

| Derivative Type | Fungal Strain(s) | Observed Activity | Citation(s) |

| Thiazole-hydrazine derivatives | Candida spp., Cryptococcus spp. | Antifungal activity as potent as or more potent than fluconazole. | jchemrev.com |

| Thiazole-hydrazone derivatives | C. albicans, C. krusei, C. parapsilosis, etc. | Superior activity compared to fluconazole against all tested Candida and Cryptococcus species. | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Not specified | Potential antifungal activity comparable to fluconazole. | jchemrev.com |

Mechanistic Insights into Antimicrobial Action

Research into the mechanisms by which thiazole compounds exert their antimicrobial effects points to several modes of action. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may facilitate their penetration of bacterial cell membranes. mdpi.com

One key mechanism involves the inhibition of crucial bacterial enzymes. Docking studies have suggested that some heteroaryl thiazole derivatives may act by suppressing MurB, an enzyme essential for peptidoglycan synthesis in the bacterial cell wall. jchemrev.com Another line of research on thiazole-quinolinium derivatives demonstrated that these compounds can alter bacterial cell morphology, causing cells to elongate. rsc.org This was linked to the stimulation of FtsZ polymerization, which disrupts the dynamic assembly of the Z-ring, a critical step in bacterial cell division. rsc.org This inhibition of cell division is a primary mechanism of their antibacterial activity. rsc.org

Anti-Inflammatory Effects and Related Pathways

Thiazole and its derivatives have garnered significant interest for their anti-inflammatory properties. nih.govnih.gov Inflammation is a complex biological response involving various mediators and enzymatic pathways, and thiazole compounds have been shown to intervene in these processes. nih.gov

Modulation of Inflammatory Mediators

The anti-inflammatory effects of thiazole analogues are partly due to their ability to modulate the production of key inflammatory mediators, such as cytokines. A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that most of the tested compounds effectively inhibited the release of nitric oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov

Similarly, a novel thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, demonstrated protective effects in an animal model by attenuating markers of inflammation. nih.gov Another study involving a thioamide derivative showed it could decrease plasma levels of IL-1β and TNF-α while correcting prostaglandin (B15479496) levels, indicating a direct modulation of these inflammatory signaling molecules. nih.gov

Inhibition of Key Enzymes (e.g., COX, LOX) in Inflammation

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation.

Research has focused on developing thiazole derivatives as inhibitors of these enzymes. One study synthesized a series of thiazole carboxamide derivatives and tested their activity against COX-1 and COX-2. acs.org The results showed that some compounds were potent inhibitors of both enzymes, with one derivative (compound 2b) exhibiting IC₅₀ values of 0.239 µM for COX-1 and 0.191 µM for COX-2. acs.org Another compound (2a) showed high selectivity for COX-2. acs.org Furthermore, hybrids of 1,3,4-thiadiazole (B1197879) and 1,3-thiazolidin-4-one have been investigated as dual COX-2 and 15-LOX inhibitors, with some compounds showing potent inhibition of both enzymes. nih.gov

| Thiazole Analogue | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Citation(s) |

| Compound 2b (thiazole carboxamide) | COX-1 | 0.239 | 1.251 | acs.org |

| COX-2 | 0.191 | acs.org | ||

| Compound 2a (thiazole carboxamide) | COX-1 | >10 | 2.766 | acs.org |

| COX-2 | 0.958 | acs.org | ||

| Compound 4e (thiadiazole-thiazolidinone hybrid) | 15-LOX | 4.2 | N/A | nih.gov |

| COX-2 | 0.28 | nih.gov | ||

| Compound 4q (thiadiazole-thiazolidinone hybrid) | 15-LOX | 10.21 | N/A | nih.gov |

| COX-2 | 0.1 | nih.gov |

Enzyme Inhibition Studies Beyond Oncological and Inflammatory Pathways

The enzyme-inhibiting potential of thiazole derivatives extends beyond pathways directly related to inflammation. For example, various triazole-bearing analogues, a related class of heterocycles, have been synthesized and evaluated for their inhibitory effects on enzymes relevant to other diseases, such as Alzheimer's and diabetes mellitus. nih.gov

Specifically, these compounds have been tested against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov Certain derivatives showed potent inhibition of these enzymes, suggesting their potential as therapeutic agents for these conditions. For instance, some of the most active compounds displayed IC₅₀ values in the micromolar and even nanomolar range against AChE and BChE. nih.gov While this research was not on this compound itself, it highlights the broader potential of the core heterocyclic structures to interact with and inhibit a diverse range of biological enzyme targets. nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. Consequently, XO inhibitors are a key therapeutic strategy for managing this condition. Several derivatives of thiazole-5-carboxylic acid have been investigated for their potential to inhibit this enzyme.

One area of research has focused on 2-phenylthiazole-4-carboxylic acid derivatives as a novel scaffold for XO inhibitors. In these studies, researchers have explored how different substitutions on the phenyl ring influence inhibitory activity. For instance, compound 8 from a 2019 study, a 2-phenylthiazole-4-carboxylic acid derivative, was identified as a potent XO inhibitor with an IC₅₀ value of 48.6 nM. nih.gov This compound also demonstrated a hypouricemic effect in animal models. nih.gov

Another line of inquiry has explored 2-(indol-5-yl)thiazole derivatives. A 2015 study synthesized a series of these compounds and found that specific substitutions on both the indole (B1671886) and thiazole rings were crucial for potent XO inhibition. benthamscience.com The most potent compound from this series, 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid, exhibited an impressive IC₅₀ value of 3.5 nM against xanthine oxidase. benthamscience.com Structure-activity relationship (SAR) studies from this research indicated that a hydrophobic group at the 1-position and an electron-withdrawing group at the 3-position of the indole ring, along with a small hydrophobic group at the 4-position of the thiazole ring, enhanced XO inhibitory activity. benthamscience.com

The general scaffold of thiazole-5-carboxylic acid has also been the subject of rational drug design. A 2019 study designed and synthesized twenty-two such derivatives. acs.org The most active compound in this series, GK-20 , demonstrated an IC₅₀ value of 0.45 µM against xanthine oxidase. acs.org

| Compound | Scaffold | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | 2-(Indol-5-yl)thiazole | Xanthine Oxidase | 3.5 | benthamscience.com |

| Compound 8 | 2-Phenylthiazole-4-carboxylic acid | Xanthine Oxidase | 48.6 | nih.gov |

| GK-20 | Thiazole-5-carboxylic acid | Xanthine Oxidase | 450 | acs.org |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various pathological processes, including tumor invasion and metastasis. As such, MMP inhibitors are being investigated as potential anticancer agents. Thiazole derivatives have shown promise in this area.

Research has demonstrated that thiazole derivatives can inhibit a range of MMPs. For example, certain thiazole derivatives have been found to inhibit MMP-1, MMP-8, and MMP-9. mdpi.com In one study, a series of new thiazole derivatives were synthesized and evaluated for their cytotoxic effects and MMP inhibition. mdpi.com Compound 3 from this study, ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate, was identified as a promising anticancer agent and showed inhibitory activity against MMP-1, MMP-8, and MMP-9. mdpi.com

Other studies have focused on developing thiazole derivatives as potential treatments for acute lung injury (ALI) by targeting MMPs. In a 2020 study, novel thiazole derivatives were synthesized and evaluated for their inhibitory effects on MMP-2 and MMP-8. Most of the tested compounds showed better inhibitory activity against MMP-8 than MMP-2, with compound 26 being the most potent in the series. nih.gov

The carboxylic acid functional group is a known zinc-binding group that can be incorporated into MMP inhibitors. Research into carboxylic acid-based inhibitors has led to the discovery of potent and selective MMP inhibitors. mdpi.com While not specific to this compound, this highlights the potential of the carboxylic acid moiety in designing MMP inhibitors.

| Compound | Target MMPs | Inhibition (%) | Reference |

|---|---|---|---|

| Compound 3 | MMP-1 | 10.56 ± 1.70 | mdpi.com |

| MMP-8 | 20 | ||

| MMP-9 | 7.28 ± 1.49 | ||

| Compound 26 | MMP-2, MMP-8 | Most potent in series against MMP-8 | nih.gov |

Other Reported Biological Activities

Beyond xanthine oxidase and MMP inhibition, analogues of this compound have been explored for a variety of other biological activities.

Anti-allergic Potential

The thiazole nucleus is recognized for its wide range of biological activities, including anti-allergic properties. thegoodscentscompany.com While specific studies on the anti-allergic potential of this compound are not extensively documented in the reviewed literature, the broader class of thiazole derivatives has been noted for this activity. thegoodscentscompany.com This suggests that the thiazole scaffold is a promising starting point for the development of novel anti-allergic agents. Further research is needed to specifically evaluate the anti-allergic properties of this compound and its close analogues.

Antihypertensive Research

Thiazole derivatives have been investigated for their potential as antihypertensive agents. A 2015 study reported the synthesis of a series of thiazole derivatives bearing a pyrazole (B372694) moiety. mdpi.com The pharmacological screening of these compounds revealed that many exhibited good antihypertensive α-blocking activity with low toxicity when compared to the reference drug Minoxidil. mdpi.com

Another study focused on 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines and evaluated their antihypertensive activity. wikipedia.org Several compounds in this series showed significant antihypertensive effects. wikipedia.org Additionally, research into 1,3,4-thiadiazole derivatives, which are structurally related to thiazoles, has identified compounds with vasodilator activity, a key mechanism in lowering blood pressure. researchgate.net For instance, some 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been shown to possess such properties. researchgate.net

| Compound Series | Reported Activity | Reference |

|---|---|---|

| Thiazole derivatives with pyrazole moiety | Antihypertensive α-blocking activity | mdpi.com |

| 1-(2-Thiazolyl)-3,5-disubstituted-2-pyrazolines | Significant antihypertensive activity | wikipedia.org |

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | Vasodilator activity | researchgate.net |

Anticonvulsant Properties

The thiazole scaffold is a recurring feature in the design of new anticonvulsant agents. Various studies have explored the potential of thiazole derivatives in managing seizures. One approach has been the development of thiazole-bearing 4-thiazolidinones. For example, compounds such as 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one, among others, have demonstrated excellent anticonvulsant activity in preclinical models.

Another study investigated 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles and found that several compounds in this series exhibited significant anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model. The structure-activity relationship in this series indicated that the type of substituent on the benzene ring was crucial for their anticonvulsant effects.

Furthermore, a review of 1,3,4-thiadiazole derivatives highlighted their potential as anticonvulsant agents, with some compounds showing good potency in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The proposed mechanism for some of these compounds involves the enhancement of GABAergic activity and the blockage of sodium channels.

| Compound Series/Derivative | Anticonvulsant Activity/Model | Reference |

|---|---|---|

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | Excellent activity in PTZ and MES models | |

| 2-(Cyclopentylmethylene)hydrazinyl-1,3-thiazoles | Significant activity in PTZ model | |

| 1,3,4-Thiadiazole derivatives | Good potency in MES and scPTZ models |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on Biological Potency

The biological potency of thiazole-5-carboxylic acid derivatives is highly sensitive to the nature and position of substituents on the thiazole (B1198619) ring and modifications of the carboxylic acid group, which is often converted to a carboxamide to interact with biological targets.

Research into 2-amino-thiazole-5-carboxylic acid phenylamide derivatives as potential anti-tumor agents revealed significant SAR insights. nih.gov A key finding was that converting the C5-carboxylic acid to an N-(2-chloro-6-methylphenyl)amide was crucial for activity. The substitution pattern at the C2-amino group was also a major determinant of potency. For instance, attaching a (2-(4-methylpiperazin-1-yl)acetamido) group at the C2 position led to compound 6d , which exhibited high antiproliferative potency against human K563 leukemia cells, comparable to the drug Dasatinib (B193332). nih.gov This highlights the importance of a specific, extended substituent at the C2 position for achieving high potency.

Further studies on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives as anticancer agents also underscore the impact of substituents. researchgate.netmdpi.com In this series, the C2 position was occupied by a substituted phenyl ring, the C4 position by a trifluoromethyl group, and the C5 position by a varied carboxamide. The highest activity (48% inhibition against HCT-8 cell line) was observed when the C2 position held a 2-chlorophenyl group and the C5-carboxamide was substituted with a 4-chloro-2-methylphenyl group. researchgate.netmdpi.com This demonstrates that specific halogen substitutions on the aromatic rings attached to the thiazole core are critical for maximizing biological effect.

Similarly, in a series of cyclooxygenase (COX) inhibitors based on a 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide scaffold, the substituents on the C5-amide group were varied to modulate activity and selectivity. acs.orgnih.gov These examples collectively show that biological potency is a finely tuned property dependent on the electronic and steric characteristics of substituents at the C2, C4, and C5 positions of the thiazole-carboxylic acid core. The acetyl group in 2-acetylthiazole-5-carboxylic acid, with its electron-withdrawing nature and hydrogen bond accepting carbonyl, would be expected to significantly influence the molecule's interaction with biological targets.

| Scaffold | Compound | Substituent Variation | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| 2-Amino-thiazole-5-carboxamide | 6d | C2: -NH-CO-CH₂-(4-methylpiperazin-1-yl) C5: -CO-NH-(2-chloro-6-methylphenyl) | Antiproliferative (K563 leukemia cells) | The C2 acetamido-piperazine moiety and C5 substituted phenylamide are crucial for high potency. | nih.gov |

| 2-Phenyl-thiazole-5-carboxamide | 7f (analogue) | C2: 2-chlorophenyl C4: -CF₃ C5: -CO-NH-(4-chloro-2-methylphenyl) | Anticancer (HCT-8 cells) | Specific chloro-substitutions on the C2-phenyl and C5-phenylamide rings enhance inhibitory activity. | researchgate.netmdpi.com |

| 2-Phenyl-thiazole-5-carboxamide | 2b | C2: 3-methoxyphenyl (B12655295) C4: -CH₃ C5: -CO-NH-(4-bromophenyl) | COX-1/COX-2 Inhibition | The 4-bromophenyl amide at C5 resulted in the most potent COX-1 inhibition (IC₅₀ = 0.239 µM). | acs.orgnih.gov |

| 4-(Thiazol-5-yl)benzoic acid | Azabenzene analogue | Introduction of a pyridazine (B1198779) ring instead of a benzene (B151609) ring. | Protein Kinase CK2 Inhibition | Replacing the benzene ring with a bioisosteric azabenzene maintained potent inhibitory activity. | nih.gov |

Rational Design Strategies for Enhanced Activity and Selectivity

The development of potent and selective inhibitors based on the thiazole-5-carboxylic acid scaffold frequently employs rational design strategies. These approaches leverage structural information from known inhibitors and their biological targets to guide the synthesis of new, improved compounds.

One prominent strategy is scaffold modification based on a known drug . For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy. nih.gov By replacing the 2-chloro-6-methyl-phenylaminopyrimidine core of Dasatinib with a 2-amino-thiazole-5-carboxamide scaffold, researchers aimed to create novel compounds with potent and selective anti-tumor activity. This approach led to the discovery of a derivative that showed high antiproliferative potency comparable to Dasatinib against specific leukemia cells. nih.gov

Another effective strategy is pharmacophore merging . This involves combining structural features from different active molecules to create a hybrid compound with potentially enhanced properties. Researchers have postulated incorporating intrinsic antitumor fragments, like thiazole/thiadiazole carboxamides, into the structure of known type II c-Met kinase inhibitors. nih.gov The thiazole carboxamide moiety is considered a favorable fragment because its electron-rich nature is assumed to form strong hydrogen-bonding interactions with the c-Met kinase active site, potentially improving efficacy and selectivity. nih.gov

Bioisosteric replacement is also a common tactic. In the design of protein kinase CK2 inhibitors, researchers replaced the central benzoic acid moiety of a lead compound with azabenzene analogs like pyridine- and pyridazine-carboxylic acids. nih.gov This modification, which substitutes a carbon atom with a nitrogen atom while maintaining a similar size and electronic profile, successfully preserved potent CK2 inhibitory activity. nih.gov These rational design principles are essential for navigating the chemical space around the thiazole-5-carboxylic acid core to optimize compounds for specific biological functions.

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape, or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and is crucial for understanding how a drug binds to its target. The specific 3D arrangement that a molecule adopts to bind to a biological target is known as its bioactive conformation.

For thiazole derivatives, the relative orientation of substituents and the planarity of the ring system are key conformational features. X-ray analysis of a substituted thiazole derivative revealed that the aromatic ring attached to the thiazole was nearly coplanar with the thiazole ring itself, with a very small angle between them. nih.gov This planarity can be critical for fitting into the flat, aromatic-binding pockets of many enzymes. The study also identified a specific cissoid geometry around an exocyclic C=N double bond relative to the thiazole's sulfur atom, indicating a preferred spatial arrangement for that part of the molecule. nih.gov

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and estimating the strength of the interaction, or binding affinity.

While specific molecular docking studies for 2-Acetylthiazole-5-carboxylic acid are not extensively documented in publicly available literature, research on analogous thiazole (B1198619) derivatives provides significant insights into its potential interactions. For instance, thiazole scaffolds are recognized for their ability to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.gov Molecular docking studies on other thiazole-containing compounds have revealed key binding modes. For example, in studies of c-Met kinase inhibitors, the thiazole moiety has been shown to form crucial hydrogen bonds within the enzyme's active site. nih.gov Similarly, docking studies of azole drugs and their analogs against CYP121 of Mycobacterium tuberculosis have demonstrated the potential of the azole ring to bind to and inhibit this essential enzyme. nih.gov

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and docking it into the binding sites of various potential protein targets. The binding affinity is often expressed as a docking score, with lower scores typically indicating a more favorable interaction. The analysis of the docked pose would reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. For example, the acetyl and carboxylic acid groups of this compound would be expected to act as hydrogen bond donors and acceptors, potentially forming strong interactions with polar residues in a binding pocket.

A theoretical molecular docking workflow for this compound would involve:

Target Selection: Identifying potential protein targets based on the structural features of the ligand and its similarity to known bioactive molecules.

Protein and Ligand Preparation: Obtaining the 3D structures of the target proteins (often from the Protein Data Bank) and optimizing the 3D structure of this compound.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to place the ligand into the binding site of the target protein in various orientations and conformations.

Scoring and Analysis: Ranking the different poses based on a scoring function and analyzing the top-ranked poses to understand the binding mode and key interactions.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction.

In the context of this compound, an MD simulation would typically follow a molecular docking study to validate the predicted binding mode and further investigate the interaction dynamics. For instance, MD simulations of thiazole-Schiff base derivatives have been used to assess the stability of the ligand within the binding pocket of a target protein, with analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) indicating the stability of the complex. rsc.org

A typical MD simulation protocol for a complex of this compound with a putative target would include:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation is run to generate a trajectory of the atomic motions over time.

Trajectory Analysis: The resulting trajectory is analyzed to study various properties, such as the stability of the ligand in the binding site, the flexibility of different parts of the protein, and the network of hydrogen bonds between the ligand and the protein.

These simulations can provide crucial information on the residence time of the ligand in the binding pocket and the free energy of binding, offering a more accurate prediction of its inhibitory potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new compounds and guide the design of more potent analogs.

While a specific QSAR model for this compound has not been reported, numerous QSAR studies on thiazole derivatives have been conducted, highlighting the types of descriptors that are often important for their biological activity. laccei.org For example, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors revealed that descriptors related to atom-centered fragments, connectivity indices, and electrotopological state indices were correlated with inhibitory activity. laccei.org

A QSAR study involving this compound would typically involve the following steps:

Data Set Collection: A dataset of structurally related thiazole derivatives with their experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) would be calculated for each compound in the dataset.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of this compound and to suggest modifications to its structure that might enhance its potency.

| Descriptor Type | Examples | Potential Relevance for this compound |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Influences size, polarity, and potential for interactions. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Describes the branching and shape of the molecule. |

| Geometrical | 3D-MoRSE descriptors, WHIM descriptors | Encodes information about the 3D structure of the molecule. |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Relates to the reactivity and electrostatic interaction potential. |

Table 1: Examples of Molecular Descriptors Used in QSAR Modeling and Their Potential Relevance.

In Silico ADME-Toxicity Predictions and Drug-likeness Assessment

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, is a critical step in drug discovery. In silico tools can predict these properties based on the chemical structure of a compound, helping to identify potential liabilities early in the development process.

For this compound, various ADME parameters and drug-likeness can be predicted using freely available web tools such as SwissADME. nih.gov These predictions are based on established models and rules, such as Lipinski's rule of five, which helps to assess the oral bioavailability of a compound. phytojournal.com

Table 2: Predicted Physicochemical and ADMET Properties of this compound using SwissADME. Data generated from in silico prediction and may not reflect experimental values.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C6H5NO3S | |

| Molecular Weight | 171.17 g/mol | Within the range for good oral bioavailability. |

| logP (iLOGP) | 0.83 | Indicates moderate lipophilicity. nih.gov |

| Water Solubility (ESOL) | LogS = -1.63 | Soluble. nih.gov |

| Topological Polar Surface Area (TPSA) | 84.99 Ų | Within the acceptable range for good cell permeability. |

| Lipinski's Rule of Five | ||

| Violations | 0 | The compound is predicted to have good oral bioavailability. |

| Pharmacokinetics | ||

| GI Absorption | High | Predicted to be well absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Not predicted to cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be a substrate for P-glycoprotein efflux pump. |

| CYP1A2 inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| CYP2C19 inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |

| CYP2C9 inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme. |

| CYP2D6 inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Drug-likeness | ||

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

| Medicinal Chemistry | ||

| PAINS | 0 alerts | No alerts for pan-assay interference compounds. |

| Brenk | 1 alert (carboxylic acid) | The carboxylic acid moiety is a common structural alert. |

| Synthetic Accessibility | 2.53 | The compound is predicted to be relatively easy to synthesize. |

The "Bioavailability Radar" from SwissADME provides a quick visual assessment of drug-likeness, where the pink area represents the optimal range for properties like lipophilicity, size, polarity, solubility, saturation, and flexibility. nih.gov For this compound, the predicted properties largely fall within the desired ranges, suggesting good drug-like characteristics.

Quantum Chemical Parameters and Reactivity Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of a molecule. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment are crucial for understanding a molecule's chemical behavior.

Studies on other thiazole derivatives have shown that these quantum chemical parameters correlate well with their observed properties, such as their performance as corrosion inhibitors or their metabolic stability. atlantis-press.comnih.gov For example, a lower HOMO-LUMO gap is generally associated with higher chemical reactivity. The distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, DFT calculations would likely show that the HOMO is localized on the electron-rich thiazole ring, while the LUMO may be distributed over the acetyl and carboxylic acid groups, which are electron-withdrawing. This would suggest that the thiazole ring is susceptible to electrophilic attack, while the carbonyl carbons are prone to nucleophilic attack.

Table 3: Key Quantum Chemical Parameters and Their Significance. These are general interpretations and specific values would need to be calculated for this compound.

| Parameter | Significance |

|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the ability of the molecule to donate electrons. Higher EHOMO indicates a better electron donor. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the ability of the molecule to accept electrons. Lower ELUMO indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment (µ) | Measures the overall polarity of the molecule, which influences its solubility and interactions with polar molecules. |

| Global Hardness (η) | A measure of the resistance to charge transfer. |

| Global Softness (σ) | The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | Related to the "escaping tendency" of an electron from an equilibrium system. |

These quantum chemical parameters can be invaluable in predicting the metabolic fate of this compound, as metabolic reactions often involve electrophilic or nucleophilic attacks catalyzed by enzymes. nih.gov

Advanced Applications and Future Directions in Drug Discovery

Development as Lead Compounds in Medicinal Chemistry

2-Acetylthiazole-5-carboxylic acid and its derivatives serve as crucial starting points, or lead compounds, for the discovery of new drugs. Researchers modify its basic structure to create novel molecules with specific therapeutic properties.

For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anti-cancer drug dasatinib (B193332). nih.gov One of these derivatives, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated potent antiproliferative activity against human K562 leukemia cells, comparable to dasatinib itself. nih.gov This highlights the value of the thiazole-5-carboxylic acid core in generating new anti-cancer agents. nih.gov

Further research has shown that other derivatives, such as "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," can improve insulin (B600854) sensitivity and lipid profiles in animal models of diabetes. nih.gov This emerging evidence points to the potential of thiazole (B1198619) compounds in managing metabolic diseases, with the thiazole-5-carboxylic acid moiety acting as a key structural element for achieving these biological effects. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1095824-76-2 biosynth.com |

| Molecular Formula | C₆H₅NO₃S biosynth.com |

| Molecular Weight | 171.17 g/mol biosynth.com |

| IUPAC Name | 2-acetyl-1,3-thiazole-5-carboxylic acid sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | ≥98% sigmaaldrich.com |

Role as Intermediates in Complex Molecule Synthesis

Beyond being a lead compound, this compound is a vital intermediate, a molecular building block used in the assembly of more complex chemical structures. myskinrecipes.com Its chemical nature allows it to be a starting point for multi-step synthetic processes. Tandem and "domino" reactions, such as the [4+2]-cycloaddition, are powerful methods for creating structurally complex molecules from simpler thiazole derivatives. mdpi.com

This approach is efficient, reducing the consumption of solvents and reagents compared to traditional multi-stage syntheses. mdpi.com The ability to use thiazole derivatives as intermediates is fundamental to producing new hybrid molecules where the thiazole scaffold is combined with other pharmacologically active groups, or pharmacophores. acs.org For example, bis-thiazole derivatives have been synthesized by linking them to quinoxaline (B1680401) or thienothiophene cores, demonstrating the role of thiazole intermediates in creating novel molecular architectures with potential biological activity. nih.govacs.org

Novel Therapeutic Strategies Utilizing Thiazole Scaffolds

The thiazole scaffold is a cornerstone of many novel therapeutic strategies due to its wide spectrum of biological activities. Thiazole derivatives have demonstrated antiviral, antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic properties. nih.govacs.org The versatility of the thiazole ring makes it an attractive building block for developing new antimicrobial agents to combat multidrug-resistant pathogens. nih.gov

Researchers are exploring the "hybrid conjugation of bioactive ligands" approach, which involves combining the thiazole pharmacophore with other active moieties to create hybrid molecules. acs.org This strategy aims to develop safer and more effective drugs. acs.org Fused heterocyclic systems, such as thiopyrano[2,3-d]thiazoles, are being investigated as a source of new anti-inflammatory, antibacterial, antiviral, and anticancer agents. mdpi.com

Table 2: Investigated Therapeutic Applications of Thiazole Scaffolds

| Thiazole Derivative Type | Therapeutic Area | Finding |

|---|---|---|

| 2-amino-thiazole-5-carboxylic acid phenylamides | Anticancer (Leukemia) | A derivative showed antiproliferative potency comparable to the drug dasatinib on K562 leukemia cells. nih.gov |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Antidiabetic | Ameliorates insulin sensitivity and hyperlipidemia in diabetic rat models. nih.gov |

| Thiopyrano[2,3-d]thiazoles | Anti-inflammatory, Antimicrobial, Anticancer | These fused heterocycles are being developed as potent biologically active agents. mdpi.com |

Emerging Research Areas for this compound

Emerging research continues to build upon the established utility of this compound. A primary area of focus is its use as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly those targeting inflammatory and microbial diseases. myskinrecipes.com Its role as a versatile building block aids in the research and development of complex molecules with tailored biological activities. myskinrecipes.com

Furthermore, the compound is finding applications beyond medicine in the field of agrochemicals. It contributes to the creation of pesticides and herbicides, leveraging its bioactive properties to protect crops. myskinrecipes.com The ongoing exploration of its derivatives for specific and potent biological activities, such as targeting particular cancer cell lines or resistant bacterial strains, represents a significant future direction for this valuable chemical compound. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dasatinib |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide |

| 2-amino-thiazole-5-carboxylic acid |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid |

| Quinoxaline |

| Thienothiophene |

Q & A

Q. What are the common synthetic routes for 2-acetylthiazole-5-carboxylic acid, and how are intermediates characterized?

Synthesis typically involves cyclization or condensation reactions. For example, thiazole derivatives can be synthesized via:

- Method a : Reaction of 2-aminothiazol-4(5H)-one with formyl-substituted carboxylic acids under reflux in acetic acid (e.g., 3-formyl-1H-indole-2-carboxylic acid) .

- Method b : Use of thiourea derivatives with chloroacetic acid and sodium acetate in refluxing acetic acid .

Intermediates are characterized using 1H/13C NMR for structural elucidation and HRMS for molecular ion confirmation .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- HPLC : Quantifies purity and detects impurities (>98% purity is typical for research-grade compounds) .

- NMR spectroscopy : Assigns proton and carbon signals (e.g., acetyl and carboxylic acid groups show distinct peaks in 1H and 13C spectra) .

- HRMS : Validates molecular weight with high precision (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Key factors include:

- Solvent selection : Acetic acid is common for cyclization, but ethanol-water mixtures may enhance solubility of polar intermediates .

- Catalyst screening : Sodium acetate acts as a base in thiourea-based syntheses, but alternative catalysts (e.g., Lewis acids) could reduce reaction times .

- Temperature control : Reflux conditions (100–120°C) balance reactivity and decomposition risks .

Q. How should researchers address contradictions in reported biological activities of thiazole-5-carboxylic acid derivatives?

Discrepancies may arise from:

- Varied substituents : Minor structural changes (e.g., 4-nitrophenyl vs. 4-fluorophenyl groups) significantly alter bioactivity .

- Assay conditions : Differences in cell lines, concentrations, or incubation times. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

Q. What computational strategies predict the pharmacological potential of this compound analogs?

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.